molecular formula C10H11BrO B12103637 2-Bromo-1-(3,5-dimethylphenyl)ethanone

2-Bromo-1-(3,5-dimethylphenyl)ethanone

Cat. No.: B12103637
M. Wt: 227.10 g/mol
InChI Key: CRZWRLVXDRNSBQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(3,5-dimethylphenyl)ethanone can be synthesized through the bromination of 1-(3,5-dimethylphenyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as chloroform or acetic acid. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using similar conditions as those described for laboratory synthesis. The scalability of the reaction depends on the availability of starting materials and the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3,5-dimethylphenyl)ethanone undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones such as 2-azido-1-(3,5-dimethylphenyl)ethanone.

    Reduction: Formation of 1-(3,5-dimethylphenyl)ethanol.

    Oxidation: Formation of 3,5-dimethylbenzoic acid.

Scientific Research Applications

2-Bromo-1-(3,5-dimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,5-dimethylphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom and carbonyl group are key functional sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being investigated.

Comparison with Similar Compounds

2-Bromo-1-(3,5-dimethylphenyl)ethanone can be compared with other brominated acetophenones and substituted ethanones:

    2-Bromo-1-(2,5-dimethylphenyl)ethanone: Similar structure but with different substitution pattern on the phenyl ring.

    2-Bromo-1-(3,4-dimethylphenyl)ethanone: Another isomer with different methyl group positions.

    2-Bromo-1-(3,5-dichlorophenyl)ethanone: Contains chlorine atoms instead of methyl groups, leading to different reactivity and applications.

Properties

IUPAC Name

2-bromo-1-(3,5-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZWRLVXDRNSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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